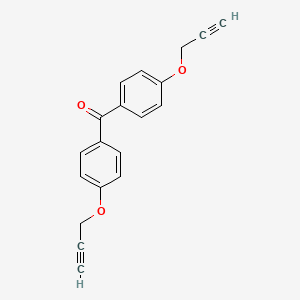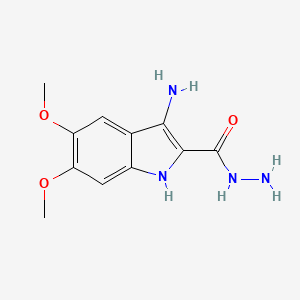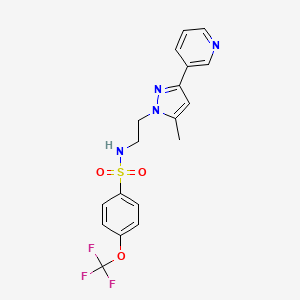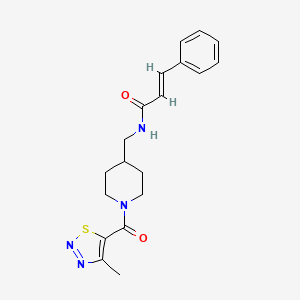![molecular formula C21H23ClN4O3S3 B2505061 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1101177-24-5](/img/structure/B2505061.png)
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a useful research compound. Its molecular formula is C21H23ClN4O3S3 and its molecular weight is 511.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Research on compounds with structural similarity to the query compound has shown potential antimicrobial activity. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives with benzothiazole moieties and tested their antimicrobial activity, finding variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This suggests potential applications of similar compounds in developing new antimicrobial agents.
Synthesis and Biological Activity
A study by Mhaske, Shelke, Raundal, and Jadhav (2014) focused on synthesizing (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives and evaluating their antimicrobial activity. Most compounds demonstrated moderate to good activity, indicating the potential of such structures in therapeutic applications (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Potential in Antipsychotic Therapy
Raviña et al. (2000) prepared and evaluated novel butyrophenones as antipsychotic agents by assessing their affinity for dopamine and serotonin receptors. Their research suggests that compounds with similar structural elements may have applications in treating psychiatric disorders, highlighting the importance of conformational structure in their activity (Raviña et al., 2000).
Antiprotozoal Activity
Ansari et al. (2017) synthesized derivatives of 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone and evaluated them for antiprotozoal activity. Several compounds showed promising activity against Entamoeba histolytica and Plasmodium falciparum, demonstrating the potential of such molecules in developing new antiprotozoal agents (Ansari et al., 2017).
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, it’s possible that this compound could have similar targets, but without specific research, it’s hard to say definitively.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the target were a protein, the compound might bind to the protein and alter its function. The presence of a piperazine ring and a thiophene ring could potentially enhance the compound’s ability to interact with its targets .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The pharmacokinetics of a compound depend on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially affect the compound’s bioavailability and distribution in the body.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound had anti-inflammatory activity, it might reduce inflammation in the body .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound’s solubility could affect its distribution in the body and its stability could be affected by temperature and pH .
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S3/c1-14-6-7-15(22)19-18(14)23-21(31-19)25-11-9-24(10-12-25)20(27)16-4-2-8-26(16)32(28,29)17-5-3-13-30-17/h3,5-7,13,16H,2,4,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIWRGSBEWDOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2504978.png)

![2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2504980.png)
![N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504981.png)

![1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline](/img/structure/B2504983.png)
![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B2504985.png)



![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)
![5,8-Dioxaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2504998.png)


